molecular formula C10H12O2S B14492933 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid CAS No. 63462-26-0

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid

Cat. No.: B14492933
CAS No.: 63462-26-0
M. Wt: 196.27 g/mol
InChI Key: XYOSGYCYXVLMIS-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, which is further substituted with a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid typically involves the reaction of 2,5-dimethylphenylacetic acid with thiol-containing reagents. One common method includes the use of chloroacetyl chloride and p-xylene, followed by a Friedel-Crafts reaction in the presence of aluminum chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a thiol reagent under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-2-sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

    2,5-Dimethylphenylacetic acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.

Uniqueness: 2-(2,5-Dimethylphenyl)-2-sulfanylacetic acid is unique due to the presence of both a sulfanyl group and a phenyl ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

63462-26-0

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-sulfanylacetic acid

InChI

InChI=1S/C10H12O2S/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,9,13H,1-2H3,(H,11,12)

InChI Key

XYOSGYCYXVLMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)O)S

Origin of Product

United States

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